molecular formula C14H24BFO2 B7451415 2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B7451415
M. Wt: 254.15 g/mol
InChI Key: XRUMXTAYRBBQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H24BFO2 and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • These compounds are typically synthesized through multi-step substitution reactions and their structures are confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction. Molecular structures are also calculated using density functional theory (DFT) for further insights (Huang et al., 2021).
  • Physicochemical Properties :

    • Investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds are conducted using DFT. This helps reveal some of their physicochemical properties, which are crucial for understanding their behavior in different applications (Huang et al., 2021).
  • Vibrational Properties Studies :

    • Research includes the synthesis of related compounds and their characterization by spectroscopy. Single crystals are analyzed by X-ray diffraction and compared with DFT-optimized molecular structures. Vibrational properties are assigned based on absorption bands, providing insights into their potential applications (Wu et al., 2021).
  • Application in Polymer and Material Science :

    • These compounds are used in the synthesis of polymers and materials with specific optical properties. For instance, their incorporation into polymers can result in materials with desirable fluorescence and photoluminescence characteristics, useful in applications like organic light-emitting diodes (OLEDs) and other electronic devices (Hu et al., 2010).
  • Chemical Reactivity and Stability :

    • The chemical reactivity and stability of these compounds are studied in different contexts, which is essential for their application in synthesis and material development. Understanding their reactivity helps in designing more efficient and stable compounds for various applications (Sopková-de Oliveira Santos et al., 2003).

properties

IUPAC Name

2-[(2-fluorospiro[3.3]heptan-6-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFO2/c1-12(2)13(3,4)18-15(17-12)9-10-5-14(6-10)7-11(16)8-14/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUMXTAYRBBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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